molecular formula C20H21ClN4S B12614666 4-[2-Amino-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine CAS No. 917809-08-6

4-[2-Amino-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine

Cat. No.: B12614666
CAS No.: 917809-08-6
M. Wt: 384.9 g/mol
InChI Key: IPGQQGZVAJAFQZ-UHFFFAOYSA-N
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Description

4-[2-Amino-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Amino-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with a chlorinated aromatic compound under specific conditions. For instance, the reaction of 2-aminothiazole with 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide can yield the desired thiazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would typically include the precise control of temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and crystallization are common techniques used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-Amino-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-[2-Amino-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-Amino-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    3-Chlorobenzaldehyde: A precursor in the synthesis of the compound.

    N-Cyclohexylpyridin-2-amine: A related compound with a similar structure but different functional groups.

Uniqueness

4-[2-Amino-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine is unique due to its combination of a thiazole ring with a chlorinated aromatic ring and a cyclohexyl group.

Properties

CAS No.

917809-08-6

Molecular Formula

C20H21ClN4S

Molecular Weight

384.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-[2-(cyclohexylamino)pyridin-4-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C20H21ClN4S/c21-15-6-4-5-13(11-15)18-19(26-20(22)25-18)14-9-10-23-17(12-14)24-16-7-2-1-3-8-16/h4-6,9-12,16H,1-3,7-8H2,(H2,22,25)(H,23,24)

InChI Key

IPGQQGZVAJAFQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=C2)C3=C(N=C(S3)N)C4=CC(=CC=C4)Cl

Origin of Product

United States

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